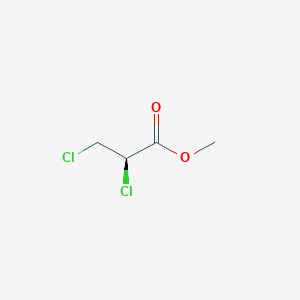

2,3-Dichloro-propionic acid methyl ester

CAS No.:

Cat. No.: VC13829592

Molecular Formula: C4H6Cl2O2

Molecular Weight: 156.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6Cl2O2 |

|---|---|

| Molecular Weight | 156.99 g/mol |

| IUPAC Name | methyl (2R)-2,3-dichloropropanoate |

| Standard InChI | InChI=1S/C4H6Cl2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3/t3-/m0/s1 |

| Standard InChI Key | OFHMODDLBXETIK-VKHMYHEASA-N |

| Isomeric SMILES | COC(=O)[C@H](CCl)Cl |

| SMILES | COC(=O)C(CCl)Cl |

| Canonical SMILES | COC(=O)C(CCl)Cl |

Introduction

2,3-Dichloro-propionic acid methyl ester is a chemical compound that belongs to the class of organic esters. It is derived from 2,3-dichloropropionic acid, which is a known herbicide and plant growth regulator. The methyl ester form of this compound is typically used in chemical synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Synthesis and Preparation

The synthesis of 2,3-dichloro-propionic acid methyl ester typically involves the esterification of 2,3-dichloropropionic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid.

text2,3-Dichloropropionic acid + Methanol → 2,3-Dichloro-propionic acid methyl ester + Water

Safety and Handling

Handling 2,3-dichloro-propionic acid methyl ester requires caution due to its potential toxicity and reactivity. It is advisable to use protective equipment such as gloves and goggles when handling this compound. The compound should be stored in a well-ventilated area away from heat sources and incompatible substances.

Research Findings

Research on 2,3-dichloro-propionic acid methyl ester is limited, and most studies focus on its precursor, 2,3-dichloropropionic acid. This acid is known for its herbicidal properties and has been studied extensively in agricultural contexts. Further research on the methyl ester form could provide insights into its potential applications and environmental effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume